molecular formula C10H10BNO2 B13905349 (2-methylquinolin-8-yl)boronic acid

(2-methylquinolin-8-yl)boronic acid

Cat. No.: B13905349
M. Wt: 187.00 g/mol
InChI Key: QEEOOJSEVOSIFO-UHFFFAOYSA-N
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Description

(2-Methylquinolin-8-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a methyl group at the 2-position and a boronic acid group at the 8-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methylquinolin-8-yl)boronic acid typically involves the borylation of 2-methylquinoline. One common method is the iridium-catalyzed C-H borylation, where the quinoline substrate reacts with a boron reagent such as bis(pinacolato)diboron in the presence of an iridium catalyst and a base like potassium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of automated systems for reagent addition and product isolation is common in industrial settings to enhance efficiency and safety .

Comparison with Similar Compounds

Uniqueness: (2-Methylquinolin-8-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its position of the boronic acid group at the 8-position of the quinoline ring allows for unique interactions and applications compared to its analogs .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(2-methylquinolin-8-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6,13-14H,1H3

InChI Key

QEEOOJSEVOSIFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC(=N2)C)(O)O

Origin of Product

United States

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